2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide
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Overview
Description
2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide is an organic compound that features a bromo-substituted phenoxy group and a methoxy group attached to an acetohydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide typically involves the reaction of 2-bromo-4-methoxyphenol with chloroacetyl chloride to form 2-(2-bromo-4-methoxyphenoxy)acetyl chloride. This intermediate is then reacted with hydrazine hydrate to yield 2-(2-bromo-4-methoxyphenoxy)acetohydrazide. Finally, the acetohydrazide is condensed with benzaldehyde under reflux conditions to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The imine group can be reduced to form an amine.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Products include 2-(2-bromo-4-methoxyphenoxy)acetaldehyde or 2-(2-bromo-4-methoxyphenoxy)acetic acid.
Reduction: The major product is 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-phenylmethyl]acetohydrazide.
Substitution: Products vary depending on the nucleophile used, such as 2-(2-azido-4-methoxyphenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide.
Scientific Research Applications
2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anticancer properties could be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-bromo-4-methoxyphenoxy)acetohydrazide
- 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-methylidene]acetohydrazide
- 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-ethylidene]acetohydrazide
Uniqueness
2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylmethylidene group enhances its ability to interact with biological targets, making it a promising candidate for drug development .
Properties
Molecular Formula |
C16H15BrN2O3 |
---|---|
Molecular Weight |
363.21 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-2-(2-bromo-4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C16H15BrN2O3/c1-21-13-7-8-15(14(17)9-13)22-11-16(20)19-18-10-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,19,20)/b18-10+ |
InChI Key |
KJMDJUOYLMHHLH-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2)Br |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2)Br |
Origin of Product |
United States |
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